Anti-Inflammatory Efficacy in Acetic Acid Peritonitis Model: 6-Chloro-2-phenylquinazoline Derivative vs. Clinical Reference Drugs
A 6-chloro-2-phenylquinazoline derivative (designated compound 17) was evaluated in an acetic acid-induced peritonitis model for analgesic/anti-inflammatory activity. The derivative displayed 43% inhibition of writhing, compared to phenylbutazone (11% inhibition) and indomethacin (66% inhibition), both tested at the same 10 mg/kg dose [1]. Additionally, at a high dose of 300 mg/kg, compound 17 exhibited a lower gastrointestinal ulcer index (60) than phenylbutazone (75) or indomethacin (300), indicating a potentially improved safety margin [1].
| Evidence Dimension | Anti-inflammatory activity (writhing inhibition) and gastrointestinal safety (ulcer index) |
|---|---|
| Target Compound Data | 43% inhibition at 10 mg/kg; ulcer index 60 at 300 mg/kg |
| Comparator Or Baseline | Phenylbutazone: 11% inhibition at 10 mg/kg, ulcer index 75 at 300 mg/kg. Indomethacin: 66% inhibition at 10 mg/kg, ulcer index 300 at 300 mg/kg |
| Quantified Difference | 3.9-fold higher inhibition than phenylbutazone; 0.65-fold of indomethacin inhibition. Ulcer index 0.8× vs. phenylbutazone; 0.2× vs. indomethacin |
| Conditions | Acetic acid-induced peritonitis (writhing) model in mice; compounds administered at 10 mg/kg and 300 mg/kg doses; data as summarized in ChemEngineering 2022 review citing primary references Alafeefy et al. (2010) |
Why This Matters
For procurement decisions targeting anti-inflammatory screening, this derivative offers intermediate efficacy between phenylbutazone and indomethacin with a superior gastrointestinal safety profile, making it a relevant tool compound for SAR exploration.
- [1] Raju, M. et al. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering 2022, 6, 94. (Review summarizing data from Alafeefy et al., Eur. J. Med. Chem. 2010, 45, 4947–4952, references [49] and [50] therein). View Source
